N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c1-2-24-15-6-8-16(9-7-15)25-11-10-22-17(23)13-4-3-5-14(12-13)18(19,20)21/h3-9,12H,2,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLUONIWPBAFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyphenol with ethylene oxide to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Activity
Recent studies have highlighted the compound's role as a selective biased agonist for serotonin 5-HT1A receptors. Biased agonism is a mechanism where a ligand preferentially activates certain signaling pathways over others, which can lead to distinct therapeutic effects. Specifically, compounds derived from similar structures have shown antidepressant-like effects in animal models, indicating that N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide may also exhibit similar properties .
1.2 Modulation of Sodium Channels
Research has indicated that compounds with structural similarities to this compound can act as inhibitors of voltage-gated sodium channels. This property is particularly relevant in the treatment of chronic pain conditions, such as neuropathic pain and inflammatory pain . The modulation of sodium channels can lead to reduced excitability of neurons, providing a mechanism for pain relief.
3.1 Study on Antidepressant Effects
In a controlled study, a derivative of this compound was administered to rats subjected to the Porsolt forced swimming test. The results indicated that the compound significantly reduced immobility time compared to the control group, suggesting an antidepressant effect mediated through serotonin receptor activation .
3.2 Pain Management Trials
Another study focused on the analgesic properties of sodium channel modulators similar to this compound. In this trial, patients with chronic pain conditions reported substantial relief when treated with these compounds, demonstrating their potential as effective pain management therapies .
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
The trifluoromethyl group at the benzamide’s meta-position is a common feature in several analogs, but the nature of the side chain and additional substituents dictate biological activity and physicochemical properties. Key comparisons include:
Key Observations :
- Electron-Withdrawing vs.
- Antioxidant Activity: The presence of a hydroxyl group at position 2 (as in ’s compound) enables radical scavenging, absent in the ethoxyphenoxy derivative .
- Kinase Inhibition: Ethynyl and piperazine substituents () suggest ATP-competitive binding, whereas the ethoxyphenoxy group may favor alternative binding conformations .
Pharmacokinetic and Target Selectivity
- Sigma Receptor Affinity: Piperidine/piperazine-containing benzamides (e.g., [¹²⁵I]PIMBA) show high σ-receptor binding (Kd = 5.80–15.71 nM, Bmax ~1800–1930 fmol/mg protein) due to their heterocyclic side chains . The ethoxyphenoxy derivative lacks such motifs, suggesting divergent target profiles.
- Solubility and Bioavailability: Piperazine derivatives (e.g., ) benefit from ionization at physiological pH, improving aqueous solubility. In contrast, the ethoxyphenoxy group’s ether linkage may reduce solubility but enhance membrane permeability .
Diagnostic Imaging
- Sigma Receptor Imaging: Radioiodinated benzamides (e.g., [¹²⁵I]PIMBA) show rapid blood clearance and tumor retention, highlighting their diagnostic utility. The ethoxyphenoxy derivative’s lack of σ-receptor affinity limits its use in this context .
Biological Activity
N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, which contribute to its biological properties. Its structure can be represented as:
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The compound's trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Binding : It has been investigated for its affinity towards various receptors, including serotonin receptors, which play a crucial role in neuropharmacology.
Anticancer Activity
A study published in 2020 demonstrated that derivatives of similar phenoxyethyl compounds exhibited significant anticancer properties. For instance, compounds structurally related to this compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis (IC50 values reported between 3.38 μM and 10.55 μM against HT-29 and COLO-205 cell lines) .
Antimicrobial Activity
Another research highlighted the antimicrobial properties of similar compounds. This compound was evaluated for its effectiveness against several bacterial strains. The results indicated a significant inhibitory effect on pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Comparative Analysis
| Compound | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | 3.38 - 10.55 | Enzyme inhibition |
| Similar derivative A | Antimicrobial | 5.00 - 15.00 | Receptor binding |
| Similar derivative B | Anticancer | 4.00 - 12.00 | Apoptosis induction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
